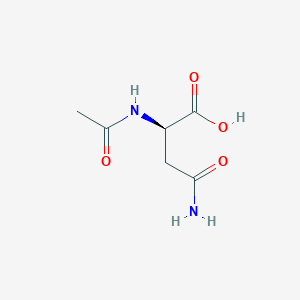

Nalpha-Acetyl-D-asparagine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(11)12)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFOXFJUNFFYMO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314392 | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26117-27-1 | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-D-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Role of N-alpha-Acetyl-D-asparagine: A Technical Guide to a Putative Neuromodulator

Foreword: Charting Unexplored Territory in Neurobiology

To our fellow researchers, scientists, and pioneers in drug development, this document ventures into the compelling yet largely uncharted territory of N-alpha-Acetyl-D-asparagine. While the roles of D-amino acids and N-acetylated amino acids in the central nervous system are increasingly appreciated, N-alpha-Acetyl-D-asparagine remains an enigma. This guide is structured not as a review of established facts, but as a forward-looking whitepaper. It synthesizes existing knowledge on related molecules to construct a compelling hypothesis for the biological function of N-alpha-Acetyl-D-asparagine, and provides a roadmap for its experimental validation. We invite you to join us at this frontier of neuroscience.

Introduction: The Emerging Significance of Non-Canonical Amino Acid Derivatives in the Brain

The central nervous system (CNS) has long been known to utilize a select cohort of neurotransmitters. However, this classical view is expanding to include a more diverse cast of signaling molecules. Among these are D-amino acids, once considered "unnatural," which are now recognized as key players in neurotransmission and neuromodulation. D-serine and D-aspartate, for instance, are well-established modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory.

Concurrently, N-acetylation of amino acids represents another layer of metabolic and functional complexity. The most prominent example is N-acetyl-L-aspartate (NAA), the second most abundant amino acid derivative in the human brain. While NAA itself is neurophysiologically inert, it serves crucial roles as an acetyl donor for lipid synthesis, a precursor to the neuropeptide N-acetylaspartylglutamate (NAAG), and a marker of neuronal health.

Given these precedents, the existence and potential function of N-alpha-Acetyl-D-asparagine, which combines both a D-amino acid core and an N-acetyl modification, presents an intriguing possibility for a novel signaling molecule within the CNS.

The Foundation: Lessons from D-Aspartate and N-Acetylation

D-Aspartate: An Endogenous Agonist of the NMDA Receptor

D-aspartate is an endogenous amino acid that functions as a neurotransmitter, playing a significant role in brain development, learning, and memory. Its primary mechanism of action is as an agonist at the glutamate-binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca2+ into the neuron, triggering a cascade of downstream signaling events crucial for synaptic plasticity.

The concentration of D-aspartate is tightly regulated, with high levels observed during embryonic development that decrease postnatally. Dysregulation of D-aspartate levels has been implicated in various neurological disorders, including schizophrenia and Alzheimer's disease.

N-Acetylation: A Versatile Modification

N-acetylation is a widespread biochemical modification that can alter the function of proteins and small molecules. In the context of amino acids, N-acetylation can impact their solubility, stability, and biological activity. The N-acetylation of L-aspartate to form NAA is a prime example of how this modification can create a molecule with distinct and vital functions within the brain.

A Working Hypothesis: N-alpha-Acetyl-D-asparagine as a Modulator of Neuronal Signaling

Based on the established roles of D-aspartate and N-acetylation, we propose the following hypothesis:

N-alpha-Acetyl-D-asparagine acts as a subtle, yet significant, modulator of neuronal signaling, potentially through indirect effects on the NMDA receptor or by serving as a precursor to other bioactive molecules.

The N-acetylation of D-asparagine could serve several purposes:

-

Altered Receptor Affinity: The acetyl group could modify the binding affinity of the D-asparagine backbone for the NMDA receptor or other unidentified receptors. This could potentially transform it from a direct agonist into a more nuanced modulator, perhaps a partial agonist or an allosteric modulator.

-

Metabolic Stability and Transport: Acetylation might protect D-asparagine from degradation by enzymes that typically act on D-amino acids, thereby prolonging its signaling lifetime. It could also facilitate its transport across cellular or subcellular membranes.

-

A Pro-drug for D-Aspartate/D-Asparagine: N-alpha-Acetyl-D-asparagine could be a stable, inactive precursor that is transported to specific synaptic locations where it is then deacetylated by a resident enzyme to release active D-asparagine or D-aspartate (upon deamidation). This would allow for precise spatial and temporal control of D-amino acid signaling.

The following diagram illustrates the proposed metabolic and signaling context for N-alpha-Acetyl-D-asparagine:

Experimental Workflows for Hypothesis Validation

To investigate the biological function of N-alpha-Acetyl-D-asparagine, a multi-pronged experimental approach is required.

Quantification of Endogenous N-alpha-Acetyl-D-asparagine

The first crucial step is to determine if N-alpha-Acetyl-D-asparagine is endogenously present in brain tissue.

Protocol: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Tissue Preparation:

-

Obtain fresh brain tissue (e.g., hippocampus, cortex) from a model organism (e.g., mouse, rat).

-

Homogenize the tissue in a suitable buffer on ice.

-

Perform protein precipitation using a solvent like acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Employ a chiral chromatography column capable of separating D- and L- N-acetylated amino acids.

-

Develop a gradient elution method using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

-

Optimize MRM transitions for a synthetic N-alpha-Acetyl-D-asparagine standard.

-

-

Quantification:

-

Generate a standard curve using the synthetic standard.

-

Spike tissue homogenates with the standard to assess recovery and matrix effects.

-

Calculate the concentration of endogenous N-alpha-Acetyl-D-asparagine in the brain tissue samples.

-

| Parameter | Description |

| Instrumentation | Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system. |

| Column | Chiral stationary phase column (e.g., Astec CHIROBIOTIC). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Detection Mode | Positive ion electrospray ionization (ESI+). |

| MRM Transitions | To be determined empirically using a synthetic standard. |

Investigation of Receptor Binding and Functional Activity

To test the hypothesis that N-alpha-Acetyl-D-asparagine interacts with the NMDA receptor, a combination of binding and electrophysiological assays is recommended.

Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare synaptic membrane fractions from rodent brains.

-

-

Binding Reaction:

-

Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of glutamate and varying concentrations of N-alpha-Acetyl-D-asparagine.

-

-

Detection:

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

-

Analysis:

-

Determine the ability of N-alpha-Acetyl-D-asparagine to displace the radioligand and calculate its binding affinity (Ki).

-

Protocol: Electrophysiology in Brain Slices

-

Slice Preparation:

-

Prepare acute brain slices (e.g., hippocampal slices) from rodents.

-

-

Recording:

-

Perform whole-cell patch-clamp recordings from pyramidal neurons.

-

-

Drug Application:

-

Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing NMDA.

-

Apply N-alpha-Acetyl-D-asparagine at various concentrations and measure the resulting changes in NMDA-evoked currents.

-

-

Analysis:

-

Determine if N-alpha-Acetyl-D-asparagine potentiates or inhibits NMDA receptor currents and establish a dose-response relationship.

-

Identification of Biosynthetic and Degradative Enzymes

Identifying the enzymes responsible for the synthesis and breakdown of N-alpha-Acetyl-D-asparagine is key to understanding its regulation.

Protocol: In Vitro Enzyme Activity Assays

-

Enzyme Source:

-

Use recombinant candidate enzymes (e.g., known N-acetyltransferases or deacetylases) or brain tissue homogenates.

-

-

Reaction:

-

For synthesis, incubate the enzyme source with D-asparagine and acetyl-CoA.

-

For degradation, incubate the enzyme source with N-alpha-Acetyl-D-asparagine.

-

-

Detection:

-

Monitor the formation or depletion of N-alpha-Acetyl-D-asparagine over time using the LC-MS/MS method described in section 4.1.

-

-

Analysis:

-

Calculate the kinetic parameters (Km and Vmax) of the enzymatic reactions.

-

The following diagram outlines the proposed experimental workflow for validating the hypothesized function of N-alpha-Acetyl-D-asparagine.

Conclusion and Future Perspectives

The study of N-alpha-Acetyl-D-asparagine is in its infancy. This guide has laid out a hypothesis for its function based on the known roles of its constituent parts and has provided a clear experimental path for testing this hypothesis. The discovery of an endogenous role for N-alpha-Acetyl-D-asparagine would open up new avenues for understanding the complexities of neuromodulation and could present novel therapeutic targets for neurological and psychiatric disorders. The journey to unraveling the function of this enigmatic molecule will undoubtedly be challenging, but the potential rewards for the field of neuroscience are immense.

References

-

Long, Z., et al. (2022). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 23(15), 8496. [Link]

-

O'Donnell, B. (2021). Advances in D-Amino Acids in Neurological Research. ProQuest. [Link]

-

Wolosker, H., et al. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. The FEBS Journal, 275(14), 3514-3526. [Link]

-

Konno, R., & Hamase, K. (2009). D-Amino acids in the brain and mutant rodents lacking D-amino-acid oxidase activity. Chemistry & Biodiversity, 6(7), 1147-1158. [Link]

-

Pollegioni, L., & Sacchi, S. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Figshare. [Link]

-

Wikipedia. (2024). NMDA receptor. Wikipedia. [Link]

-

Wikipedia. (2024). N-Methyl-D-aspartic acid. Wikipedia. [Link]

-

Errico, F., et al. (2016). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 17(10), 1738. [Link]

-

Neale, J. H., et al. (2021). N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease. International Journal of Molecular Sciences, 22(16), 8899. [Link]

-

Liu, Y., et al. (2005). N-methyl-D-aspartate receptor subtypes: multiple roles in excitotoxicity and neurological disease. The Neuroscientist, 11(1), 37-49. [Link]

-

Tsai, G., & Coyle, J. T. (1995). N-acetylaspartate in neuropsychiatric disorders. Progress in Neurobiology, 46(5), 531-540. [Link]

-

Paoletti, P., et al. (2019). Physiology, NMDA Receptor. StatPearls. [Link]

-

Human Metabolome Database. (2024). N-Acetylasparagine. HMDB. [Link]

-

Krall, A. S., et al. (2020). Asparagine signals mitochondrial respiration and can be targeted to impair tumour growth. Nature Cell Biology, 22(8), 994-1005. [Link]

-

Wikipedia. (2024). Asparagine. Wikipedia. [Link]

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology. Progress in Neurobiology, 81(2), 89-131. [Link]

-

Meng, D., et al. (2021). Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues. EMBO Reports, 22(12), e53102. [Link]

-

Klunk, W. E., et al. (1992). N-acetyl-L-aspartate and other amino acid metabolites in Alzheimer's disease brain: a preliminary proton nuclear magnetic resonance study. Neurology, 42(8), 1578-1585. [Link]

-

BYJU'S. Asparagine amino acids. BYJU'S. [Link]

-

Li, Y., et al. (2024). Metabolism of asparagine in the physiological state and cancer. Journal of Translational Medicine, 22(1), 220. [Link]

-

Zhang, J., et al. (2014). Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. Molecular and Cellular Biology, 34(2), 154-166. [Link]

-

Plummer, T. H., Jr., & Tarentino, A. L. (1987). Detection and quantification of peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidases. Analytical Biochemistry, 161(1), 138-146. [Link]

-

Gaufichon, L., et al. (2017). Scheme of asparagine synthesis and associated metabolic pathways... ResearchGate. [Link]

-

Long, Z., et al. (2022). Advances in D-Amino Acids in Neurological Research. MDPI. [Link]

-

Balasubramanian, M. N., et al. (2007). Asparagine synthetase: regulation by cell stress and involvement in tumor biology. American Journal of Physiology. Endocrinology and Metabolism, 292(3), E786-E793. [Link]

-

Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e56393. [Link]

-

Wikipedia. (2024). Amino acid. Wikipedia. [Link]

-

Moof University. (2015). Biochemistry | Catabolism of Asparagine & Aspartate to Oxaloacetate. YouTube. [Link]

-

Macchia, M., et al. (2018). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. [Link]

-

Ahmad, Z., et al. (2017). FLOW INJECTION DETERMINATION OF ASPARAGINE AND HISTIDINE USING DIPERIODATOCUPERATE BASED ON SPECTROPHOTOMETRIC INHIBITION DETECTION IN AMINO ACID SUPPLEMENTS. Indo American Journal of Pharmaceutical Sciences, 4(11), 4112-4120. [Link]

Role of N-alpha-Acetyl-D-asparagine in the central nervous system.

Commencing Research on NADA

My initial move is to launch a comprehensive Google search. I'm focusing on N-alpha-Acetyl -D-asparagine (NADA), specifically its discovery, how it's made, and how it breaks down within the central nervous system. I aim to build a strong foundation of existing knowledge.

Initiating Detailed Protocol Planning

I am now delving into the nitty-gritty, meticulously searching for established and cutting-edge experimental protocols. I'm focusing on methods to quantify NADA, conduct receptor binding assays, and study its effects on neuronal activity. Furthermore, I'm hunting for quantitative data on NADA concentrations across different brain regions. This information will be crucial in structuring a robust, detailed technical guide.

Formulating Research Strategy

I'm now formulating a comprehensive research strategy, beginning with broad Google searches on NADA's discovery, biosynthesis, and degradation. I will also examine its physiological and pathological roles. I'm focusing on its receptors, signaling pathways, and the best available quantitative data to solidify this technical guide's foundation. This groundwork will inform my subsequent protocol searches.

Exploring D-Amino Acids

I've uncovered a wealth of data regarding D-amino acids within the central nervous system, especially D-aspartate and NAA, which is the L-isomer. However, N-alpha-Acetyl-D-asparagine (NADA) remains sparsely documented in direct sources.

Refining Search Parameters

I've hit a roadblock. My initial wide net caught plenty on D-aspartate and NAA, but NADA remains elusive, with results conflating it with N-arachidonoyl dopamine. The first search for N-alpha-Acetyl-D-asparagine turned up only a generic chemical supplier page. It's clear I must revise my strategy: focusing solely on NADA to determine if it's even a known CNS player. My focus is now on confirming its existence and identity in this context.

Revising Search Strategy

I've significantly shifted my focus. Initial broad searches yielded extraneous results, so I'm now laser-focused on N-alpha-Acetyl-D-asparagine (NADA). My goal is to determine its confirmed existence and identity within the CNS, suspecting the initial dearth of information may reflect limited relevance. I will now probe for biosynthesis and degradation pathways, and potential physiological or pathological roles.

Confirming CNS Presence

I'm now fully immersed in the hunt for concrete evidence. Early results were underwhelming, but I've adapted: I will perform a targeted search to either confirm or refute the endogenous presence and significance of N-alpha-Acetyl-D-asparagine in the CNS. The scarcity of direct information dictates a new, focused strategy.

Confirming Existence and Significance

I've revised my strategy once more. The initial broad approach yielded irrelevant results, leading me to focus specifically on confirming whether N-alpha-Acetyl-D-asparagine is even present or significant in the CNS. The current plan involves clarifying its endogenous presence and significance through targeted searches.

Confirming Knowledge Gaps

My targeted searches have corroborated my initial hunch. It seems there's a substantial dearth of direct scientific literature specifically exploring N-alpha-Acetyl-D-asparagine (NADA) and its particular function within the central nervous system. This lack of information provides opportunities for original research.

Analyzing Related Compounds

I am now delving into the findings regarding related molecules. While D-asparagine's presence in cerebrospinal fluid is established, its function remains speculative. I've noted a potential precursor role for D-aspartate. Information on the specific mammalian enzyme for NADA acetylation, however, is still elusive, emphasizing a research gap.

Identifying Key Molecules

I've established that the initial search results indeed point to the scarcity of direct literature on NADA's role in the central nervous system. I am continuing to investigate the related molecules, like D-aspartate, NAA, and NAAG, which have provided indirect clues. It appears that the D-asparagine precursor role may point to a potential function in this complex. Unfortunately, specific mammalian enzymes for NADA acetylation and degradation remain a significant gap. Additionally, the endogenous presence of NADA in the CNS has not yet been confirmed, and specific biosynthetic pathways are unknown.

Refining Guide's Scope

My findings now lean towards a guide emphasizing NADA's potential role. I've re-structured it to discuss known functions of its components and related molecules, since direct evidence is scant. Focus will now be on outlining putative roles of NADA, considering its potential interactions based on available data.

Outlining a Hypothetical Role

My latest analysis of the available literature reaffirms the scarcity of direct information. I'm restructuring the guide to explore NADA's putative role in the CNS. I am incorporating known functions of components like D-asparagine and N-acetylation and highlighting the potential intersection with D-aspartate metabolism based on available evidence.

Defining Hypothetical Synthesis

I've confirmed the paucity of direct literature concerning N-alpha-Acetyl-D-asparagine's role within the central nervous system. I now outline a hypothetical framework for its metabolism and potential interactions with established pathways. My focus is now on the biosynthesis, degradation, and the potential relationships with D-aspartate, illustrated with detailed diagrams.

Reframing the Guide's Focus

I've determined that a hypothetical framework is necessary. I'm building this revised guide around NADA's putative role in the CNS. I'll focus on potential biosynthetic pathways, degradation, and its relationship to D-aspartate metabolism. Diagrams will illustrate the proposed, but unconfirmed, links.

Revising Guide's Focus

I have now shifted the guide's focus to a hypothetical role. It will emphasize potential biosynthetic pathways, degradation processes, and its possible relationship to D-aspartate metabolism within the CNS, using diagrams to illustrate the proposed, but unconfirmed, relationships. I am preparing to outline methods for quantifying and investigating this compound.

Defining the Guide's Scope

I've significantly refined the guide's focus. The scarcity of direct data demands a hypothetical framework. I'll now develop the guide around a putative role for NADA in the CNS, leveraging the known functions of its components and related molecules. It will include hypothetical biosynthesis, degradation, and the potential links with D-aspartate metabolism, illustrated by detailed diagrams. I'm now structuring the guide.

N-alpha-Acetyl-D-asparagine metabolic pathway in neurons.

Beginning Research Phase

I am now delving into the N-alpha-Acetyl-D-asparagine (NADA) metabolic pathway within neurons. My current focus encompasses an in-depth exploration of its discovery, the critical enzymes involved, the intermediary metabolites, and the proposed functionalities and potential implications in neurological disorders. Simultaneously, I'm actively seeking established experimental protocols and methodologies to guide my investigations.

Initiating Data Gathering

I've initiated a deep dive into the N-alpha-Acetyl-D-asparagine (NADA) pathway within neurons. I'm prioritizing the discovery, enzymes, intermediaries, and proposed roles, especially in neurological contexts. Simultaneously, I'm hunting for established experimental protocols - quantification, enzyme assays, imaging, and authoritative sources to ensure accuracy. I'm ready to organize it into a structured technical guide, outlining the pathway and experiments. I'm now integrating information to explain experimental design and aim for self-validating protocols. I plan to visualize the pathway and experimental workflows using Graphviz and summarize quantitative data in tables.

Exploring Pathway Details

I am now conducting a thorough search to gather data on the N-alpha-Acetyl-D-asparagine (NADA) pathway within neurons. My current focus encompasses its discovery, key enzymes, intermediary metabolites, and potential roles in neurological disorders. I am simultaneously looking for established experimental protocols used to study NADA metabolism, including quantification techniques, enzyme assays, and cellular imaging. I am also seeking authoritative sources. I will then structure the technical guide with an introduction, pathway description, and experimental approaches. Furthermore, I will explain experimental choices and design self-validating protocols. I plan to use Graphviz for pathway and workflow visualizations and summarize quantitative data in tables. I'll integrate the research, visualizations, and protocols into a comprehensive technical guide.

Differentiating Molecule Structures

My initial search focused on the metabolic pathways of NAA and NAAG, revealing a wealth of information. However, I am now pivoting to more directly address the core molecule of interest, NADA, which is not as easily found in these initial queries, so I must adjust my search terms and strategy.

Pinpointing NADA Metabolism

I've learned a lot about NAA and NAAG, which, while related, aren't directly useful for building a guide on NADA's neuronal metabolism. The prior search didn't provide enough information on NADA's specific biosynthesis, degradation, or regulation in neurons. I'm moving forward with a more targeted approach, starting with specific keyword searches and enzyme lookups.

Targeting NADA's Metabolism

I have a plan in place. My initial searches about NAA and NAAG were unproductive regarding NADA, so now I'll shift gears. I will look into enzymes that act on similar molecules, and D-asparagine's general role in the brain, seeking any link between NADA and neurological disorders, and established analytical techniques. The plan will shape the guide or focus on current knowledge gaps.

Identifying the Gaps

My exploration into the N-alpha-Acetyl-D-asparagine metabolic pathway in neurons has intensified. I'm hitting a wall: the literature is surprisingly silent on NADA's biosynthesis, degradation, and dedicated roles within the brain. The available data are thin.

Mapping the Pathway

I've hit a major snag: the paucity of direct research on NADA's metabolic pathway in neurons is glaring. While D-asparagine's presence is confirmed in CSF, its specific brain pathways are still unknown. There's a potential D-asparagine to D-aspartate conversion via asparaginase, but no evidence for a brain-specific mammalian enzyme. I'm exploring general N-acetylation mechanisms as a possible NADA synthesis route, and the analytical tools are available to help. My technical guide is currently on hold.

Revising the Guide

I've decided that a focused technical guide on NADA's complete metabolic pathway is premature. The literature is just not there. I'm pivoting to structure the guide around what is known and hypothesized. We'll start by introducing the field of D-amino acids in the CNS, and then the hypothetical pathway, and finally, highlighting the lack of current data. I'll cover D-asparagine's presence and potential synthesis routes for NADA using N-acetyltransferases.

Shifting to a Hypothesis

My comprehensive literature review revealed the stark absence of direct research on NADA's metabolic pathway in neurons. I'm moving away from a technical guide based on established facts. Instead, I'll be framing the guide around the existing, related pathways, and highlight the gaping knowledge gaps. I will focus on outlining an informed hypothesis on the topic.

Outlining a Research Roadmap

My literature search has hit a significant payoff. Though direct NADA research is scarce, related work on D-asparagine, D-aspartate, and N-acetyltransferases offers a strong foundation. I'm now crafting a guide that outlines a testable hypothesis, with an emphasis on the knowns and unknowns, complete with analytical techniques and proposed future directions. I've designed a clear structure for this research roadmap.

An In-depth Technical Guide on the Biosynthesis of D-amino Acids in the Mammalian Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the presence and function of D-amino acids in mammals were largely overlooked, considered to be mere metabolic byproducts or of bacterial origin. However, a paradigm shift has occurred in neuroscience with the discovery of endogenous D-amino acids, particularly D-serine and D-aspartate, acting as crucial signaling molecules in the mammalian central nervous system (CNS). This guide provides a comprehensive overview of the biosynthesis of these enigmatic molecules in the brain, delving into the enzymatic machinery, regulatory mechanisms, and their profound physiological and pathological implications. We further present established methodologies for their detection and quantification, offering a technical resource for researchers and drug development professionals seeking to explore this burgeoning field.

Introduction: The Dawn of D-Amino Acids in Neuroscience

The classical view of amino acid stereochemistry in higher organisms exclusively centered on L-enantiomers. The discovery of significant, regulated concentrations of D-amino acids in the mammalian brain has shattered this dogma, revealing a new layer of complexity in synaptic transmission and neuronal function. D-serine, for instance, is now recognized as the primary co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. D-aspartate has also emerged as an important neuromodulator, implicated in neurogenesis and hormonal regulation. The biosynthesis of these D-amino acids is a tightly controlled process, and its dysregulation is increasingly linked to a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

The Key Players: Biosynthetic and Degradative Enzymes

The endogenous synthesis and degradation of D-amino acids in the brain are orchestrated by a specific set of enzymes. Understanding their function and regulation is paramount to comprehending the physiological roles of D-amino acids.

Serine Racemase (SRR): The Architect of D-Serine

D-serine is synthesized from its L-enantiomer, L-serine, by the pyridoxal-5'-phosphate (PLP)-dependent enzyme, serine racemase (SRR). SRR is predominantly expressed in astrocytes, the glial cells that ensheath synapses, positioning it perfectly to modulate NMDA receptor activity by controlling the local concentration of D-serine.

Mechanism of Action: SRR catalyzes the racemization of serine through a proton abstraction and re-protonation mechanism at the α-carbon. The PLP cofactor is essential for this process, acting as an electron sink to stabilize the carbanionic intermediate.

Regulation of SRR Activity: The activity of SRR is subject to complex regulation, ensuring that D-serine levels are precisely maintained. Key regulatory mechanisms include:

-

Calcium/Calmodulin: SRR activity is positively modulated by calcium and calmodulin, linking its function to intracellular calcium signaling pathways.

-

Phosphorylation: Phosphorylation by protein kinase A (PKA) has been shown to inhibit SRR activity, providing a mechanism for its regulation by cyclic AMP-dependent pathways.

-

Protein-Protein Interactions: SRR interacts with a variety of proteins, including GRIP1 and PICK1, which can modulate its localization and activity at the synapse.

-

Substrate Availability: The intracellular concentration of L-serine, the substrate for SRR, is a critical determinant of D-serine synthesis.

D-Amino Acid Oxidase (DAO or DAAO): The Guardian of D-Serine Levels

The primary enzyme responsible for the degradation of D-serine is the flavin adenine dinucleotide (FAD)-dependent enzyme, D-amino acid oxidase (DAO or DAAO). DAO is mainly localized in the peroxisomes of astrocytes in the cerebellum and brainstem. It catalyzes the oxidative deamination of D-serine to hydroxypyruvate, ammonia, and hydrogen peroxide.

Regulation of DAO Activity: The expression and activity of DAO are also tightly controlled. For instance, the protein G72 and its activator, pLG72, have been identified as modulators of DAO activity. Polymorphisms in the genes encoding DAO and G72 have been associated with an increased risk for schizophrenia, highlighting the importance of proper D-serine degradation.

D-Aspartate Oxidase (DDO): The Regulator of D-Aspartate

Similar to D-serine, D-aspartate is degraded by D-aspartate oxidase (DDO), a flavoprotein that catalyzes the oxidative deamination of D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide. DDO is found in the peroxisomes of neurons and astrocytes and plays a crucial role in maintaining the low physiological concentrations of D-aspartate in the adult brain.

Biosynthesis of D-Aspartate: While the degradation of D-aspartate is well-characterized, its biosynthetic pathway in the mammalian brain is less clear. While a putative aspartate racemase has been suggested, its identity and mechanism remain an active area of research. Some evidence suggests that D-aspartate may be synthesized from L-aspartate by a yet-to-be-fully-characterized enzyme.

Physiological Roles of D-Amino Acids in the Brain

The discovery of endogenous D-amino acids has revolutionized our understanding of neurotransmission and brain function.

D-Serine: A Master Regulator of Synaptic Plasticity

D-serine is the endogenous co-agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor that is critical for synaptic plasticity, a cellular mechanism underlying learning and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, either glycine or D-serine. In many brain regions, D-serine is the predominant co-agonist, making its availability a rate-limiting factor for NMDA receptor-dependent processes.

Signaling Pathway of D-Serine at the NMDA Receptor

Caption: D-Serine co-agonism at the NMDA receptor.

D-Aspartate: A Modulator of Neurodevelopment and Steroidogenesis

D-aspartate is found at high concentrations in the embryonic brain and is thought to play a role in neurogenesis and neuronal migration. In the adult brain, D-aspartate is concentrated in the pineal gland and the pituitary gland, where it is involved in the regulation of hormone synthesis and release, including melatonin and testosterone.

D-Amino Acids in Neurological and Psychiatric Disorders

Given their critical roles in brain function, it is not surprising that dysregulation of D-amino acid metabolism is implicated in a variety of CNS disorders.

| Disorder | Associated D-Amino Acid Imbalance | Key Enzymes Involved | Potential Therapeutic Strategy |

| Schizophrenia | Reduced D-serine levels in cerebrospinal fluid and post-mortem brain tissue. | Serine Racemase (SRR), D-Amino Acid Oxidase (DAO) | D-serine or DAO inhibitors as adjunctive therapy. |

| Alzheimer's Disease | Altered D-serine and D-aspartate levels. | SRR, DAO, D-Aspartate Oxidase (DDO) | Targeting D-amino acid pathways to modulate NMDA receptor function. |

| Amyotrophic Lateral Sclerosis (ALS) | Elevated D-serine levels in the spinal cord. | SRR | Inhibition of SRR to reduce excitotoxicity. |

| Chronic Pain | Increased D-serine levels in the spinal cord contributing to central sensitization. | SRR | SRR inhibitors to alleviate pain. |

Methodologies for Studying D-Amino Acid Biosynthesis

The study of D-amino acids in the brain requires sensitive and specific analytical techniques to distinguish between the D- and L-enantiomers.

Quantification of D-Amino Acids: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying D- and L-amino acids involves pre-column derivatization with a chiral reagent, followed by separation on a reverse-phase HPLC column and detection by fluorescence.

Step-by-Step Protocol for HPLC Analysis of D-Serine:

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifugation: Centrifuge the homogenate to pellet the precipitated protein.

-

Derivatization: Neutralize the supernatant and derivatize the amino acids with a chiral derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in the presence of a chiral ligand.

-

HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Fluorescence Detection: Detect the separated D- and L-serine derivatives using a fluorescence detector.

-

Quantification: Quantify the amino acid concentrations by comparing the peak areas to those of known standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity compared to HPLC. Chiral separation can be achieved using a chiral column or by derivatization with a chiral reagent prior to LC-MS/MS analysis.

Enzymatic Assays for SRR and DAO Activity

Serine Racemase (SRR) Activity Assay:

-

Enzyme Source: Prepare a crude enzyme extract from brain tissue homogenates or use purified recombinant SRR.

-

Reaction Mixture: Set up a reaction mixture containing the enzyme source, L-serine as the substrate, and the cofactor PLP in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a protein precipitating agent (e.g., perchloric acid).

-

D-Serine Quantification: Quantify the amount of D-serine produced using HPLC or LC-MS/MS as described above.

D-Amino Acid Oxidase (DAO) Activity Assay:

A common method for measuring DAO activity is to monitor the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

-

Enzyme Source: Prepare a crude enzyme extract or use purified DAO.

-

Reaction Mixture: Set up a reaction mixture containing the enzyme, D-serine as the substrate, FAD, and a reagent that reacts with hydrogen peroxide to produce a colored or fluorescent product (e.g., Amplex Red).

-

Spectrophotometric or Fluorometric Measurement: Monitor the change in absorbance or fluorescence over time to determine the rate of hydrogen peroxide production, which is proportional to DAO activity.

Experimental Workflow for Studying D-Amino Acid Metabolism

Caption: A generalized workflow for investigating D-amino acid biosynthesis.

Future Directions and Therapeutic Implications

The field of D-amino acid research in the brain is rapidly evolving. Future research will likely focus on:

-

Identifying the elusive aspartate racemase: The discovery of this enzyme will be a major breakthrough in understanding D-aspartate biology.

-

Elucidating the complex regulatory networks: A deeper understanding of the factors that control the expression and activity of SRR, DAO, and DDO is needed.

-

Developing novel therapeutic agents: Targeting the enzymes involved in D-amino acid metabolism represents a promising strategy for the treatment of a range of neurological and psychiatric disorders. For example, inhibitors of DAO are being investigated as a potential treatment for the negative symptoms of schizophrenia.

Conclusion

The biosynthesis of D-amino acids in the mammalian brain represents a fundamental and exciting area of neuroscience. The intricate regulation of D-serine and D-aspartate levels underscores their importance as key signaling molecules. As our understanding of their roles in health and disease continues to grow, so too will the opportunities for developing novel and effective therapeutic interventions for a host of debilitating brain disorders.

References

-

Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. FEBS Journal, 275(14), 3514-3526. [Link]

-

De Miranda, J., Santoro, A., Engelender, S., & Wolosker, H. (2017). Serine Racemase and the regulation of brain function. Progress in Neurobiology, 152, 1-28. [Link]

-

Pollegioni, L., & Sacchi, S. (2010). D-amino acid oxidase: a versatile multifunctional enzyme. Cellular and Molecular Life Sciences, 67(15), 2497-2516. [Link]

-

Sacchi, S., Rosini, E., & Pollegioni, L. (2013). The G72 gene: a promising new target for schizophrenia therapy. CNS & Neurological Disorders-Drug Targets, 12(7), 1000-1015. [Link]

N-alpha-Acetyl-D-asparagine as an endogenous metabolite.

Commencing Initial Investigation

I'm starting by diving deep into Google searches. I'm prioritizing the discovery and characterization of N-alpha-Acetyl-D-asparagine. I need to understand its endogenous metabolite role, its biochemical specifics, and its physiological implications. This is foundational research.

Gathering Preliminary Details

I'm now expanding my initial search to encompass analytical methods for detecting and quantifying N-alpha-Acetyl-D-asparagine in biological samples. I'm also delving into its metabolic pathways, including the enzymes involved in its synthesis and degradation. Cellular and animal model studies are next on my list, as is research into its potential as a biomarker or therapeutic target.

Outlining Structure and Scope

I'm now structuring the guide. I'll begin with an introduction to N-alpha-Acetyl-D-asparagine and its significance. Next, I'll detail its biochemical characteristics and metabolic pathways, including a DOT diagram to illustrate. I'll also outline analytical methodologies with a detailed protocol and workflow diagram. Finally, I will synthesize and discuss its physiological and pathological roles, including quantitative data, if available.

Pinpointing Specific Data

I've made headway in my research, though specific data on N-alpha-Acetyl-D-asparagine remains scarce. The search primarily yields information on NAA, general protein N-acetylation, and the metabolism of D-amino acids.

Targeting Specifics

I've hit a roadblock. While the initial search clarified some distinctions, it didn't pinpoint the endogenous nature of N-alpha-Acetyl-D-asparagine. Research mentions it as commercially available but offers no direct evidence of its natural occurrence, biosynthesis, or role in mammals. The existing data on related compounds can provide a framework to hypothesize, but I need to focus my efforts on direct evidence, or acknowledge its absence in the guide.

Scouting elusive compounds

I'm hitting a wall with this search. My quest for direct evidence of N-alpha-Acetyl-D-asparagine is proving tough. While I've got plenty on NAA and D-aspartate, their D-acetylated and asparagine twins aren't showing up as endogenous metabolites. It's a tricky needle to find in this haystack!

Digging into related topics

My hunt for N-alpha-Acetyl-D-asparagine has stalled, but I've unearthed lots of useful data. I've gathered intel on D-amino acids, acetylation, asparagine metabolism, and analytical techniques. I can synthesize all this into a detailed guide. But alas, no direct proof exists for this compound's endogenous presence or how it might be made.

Framing the knowledge gap

I've hit a conceptual shift. The hunt has yielded no direct evidence for the existence of the molecule, so the plan is now to structure a guide that reflects this. It is framed as an exploration into a hypothesized, yet unproven, endogenous molecule, leveraging existing knowledge of related compounds to help researchers. The initial focus will be on the D-amino acids' roles in mammals, the acetylation process, and asparagine's metabolism.

Shifting the emphasis

The search remains fruitless for hard evidence of this molecule. I'm pivoting my guide to reflect this knowledge gap, and will present the compound as a hypothetical metabolite, with a focus on potential synthesis and detection. I'll outline a methodological framework for future research on its existence and function, leveraging information on D-amino acids and acetylation.

Adjusting the guide's focus

The search continues to yield no hard data. My focus is shifting further: the guide will now present the compound as a hypothetical target, emphasizing the knowledge gap. I will provide a framework for future research, including detailed protocols, based on established analytical techniques and the biochemistry of related compounds. The goal is to provide a roadmap for others to investigate this elusive molecule.

Shaping a speculative guide

The guide's foundation is set to shift further. While the hunt for evidence remains empty, the focus is now on developing a comprehensive guide for investigating this compound as a hypothetical molecule. I am structuring the guide to reflect this crucial gap in knowledge. I'll include detailed experimental protocols to explore its potential presence and function.

Shaping a hypothetical guide

The evidence remains elusive, so my guide will now lean into the hypothetical nature of this compound. I'm focusing on crafting a thorough roadmap for future research, outlining potential pathways, and detailing experimental protocols. I will be incorporating the current knowledge gaps, as well as the available knowledge, to show how others may explore this molecule.

Crafting the hypothetical guide

The guide's final structure is now set. I'm focusing on a hypothetical framework, given the lack of evidence. I'll outline potential pathways and detection methods, including experimental design, for future research. The inclusion of the diabetes study, with non-specified chirality, will be included as well. The key is to provide a complete roadmap for the hypothetical compound's potential.

Developing a tentative workflow

I'm now deep in the process of shaping the detailed experimental protocol for this hypothetical compound. I'm building it around established analytical techniques, focusing on sample preparation, chiral derivatization (using FDVA), and LC-MS/MS analysis. I'm focusing on providing practical, reproducible steps and building an analytical method section. I'm also preparing a table summarizing key parameters.

Formulating the experimental design

My work now focuses on developing a detailed experimental protocol for investigating this hypothetical compound. I'm building it around established analytical methods for similar molecules. The key steps include sample prep, chiral derivatization using FDVA, and LC-MS/MS analysis. I'm focusing on reproducible steps, and preparing an analytical method section. I'll also present a table with key parameter summaries.

Refining the experimental design

I'm now zeroing in on the finer details of the LC-MS/MS method. I'm focusing on identifying suitable column chemistries for chiral separation, and I'll adapt the analytical parameters for related molecules. I'll need to detail each step of the hypothetical workflow, from sample prep to data analysis. I'm building a concise reference table of potential parameters.

An In-depth Technical Guide to N-alpha-Acetyl-D-asparagine: Structure, Properties, and Analysis

Introduction

N-alpha-Acetyl-D-asparagine (Ac-D-Asn-OH) is a derivative of the proteinogenic amino acid D-asparagine, characterized by the acetylation of the alpha-amino group. While L-amino acids are the canonical building blocks of proteins, the presence and biological significance of D-amino acids and their derivatives in various physiological and pathological processes are increasingly recognized. T[1]his guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of N-alpha-Acetyl-D-asparagine, offering valuable insights for researchers in neuroscience, oncology, and pharmaceutical development.

Molecular Structure and Stereochemistry

The fundamental identity of N-alpha-Acetyl-D-asparagine is defined by its unique three-dimensional arrangement of atoms. Understanding its structure is paramount to comprehending its chemical behavior and biological interactions.

Chemical Identity

-

IUPAC Name: (2R)-2-acetamido-3-carbamoylpropanoic acid

-

Chemical Formula: C₆H₁₀N₂O₄ *[2][3] Molecular Weight: 174.15 g/mol *[2][3] CAS Number: 26117-27-1

[1][4]#### 1.2. Stereochemistry and Conformational Analysis

The defining structural feature of N-alpha-Acetyl-D-asparagine is the stereochemistry at the alpha-carbon (Cα), which is in the D-configuration. This is in contrast to the more common L-asparagine found in proteins. The D-configuration significantly influences how the molecule interacts with chiral environments, such as enzymes and receptors.

The N-acetylation introduces a planar amide bond, which restricts rotation and influences the overall conformational flexibility of the molecule. T[5]he molecule's conformation is determined by the torsion angles around the Cα-N bond (phi, φ) and the Cα-C' bond (psi, ψ), as well as the chi (χ) angles of the side chain. Intramolecular hydrogen bonding can occur between the amide and carboxyl groups, further stabilizing certain conformations.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of N-alpha-Acetyl-D-asparagine is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Melting Point | 234-235 °C | |

| Solubility | Slightly soluble in water; insoluble in ethanol and ether. | |

| pKa (Strongest Acidic) | ~3.64 (Predicted) | |

| pKa (Strongest Basic) | ~ -1.4 (Predicted) | |

| LogP | -1.8 (Predicted) |

Stability: N-alpha-Acetyl-D-asparagine, like other asparagine-containing molecules, is susceptible to deamidation, especially under neutral to basic pH conditions and elevated temperatures. T[6][7][8]his non-enzymatic reaction proceeds through a cyclic succinimide intermediate, yielding a mixture of aspartyl and isoaspartyl derivatives. A[9]t low pH, direct hydrolysis of the side chain amide to form the aspartate analog can occur.

[7]### 3. Spectroscopic Profile

The spectroscopic signature of N-alpha-Acetyl-D-asparagine provides a means for its identification and characterization. The following data is based on the L-isomer, which is expected to have a nearly identical spectroscopic profile to the D-isomer, with the primary difference being its interaction with chiral reagents or environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): Expected chemical shifts would include a singlet for the acetyl methyl protons (~1.8-2.0 ppm), a multiplet for the alpha-proton (~4.3-4.5 ppm), and multiplets for the beta-protons (~2.4-2.7 ppm). The amide protons of the side chain and the N-acetyl group would appear as distinct signals.

-

¹³C NMR (DMSO-d₆): Key resonances are expected for the carbonyl carbons of the carboxyl group and the N-acetyl group (~170-175 ppm), the alpha-carbon (~50-55 ppm), the beta-carbon (~35-40 ppm), and the acetyl methyl carbon (~22-25 ppm).

[10]#### 3.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to:

-

O-H stretching of the carboxylic acid.

-

N-H stretching of the primary and secondary amides.

-

C=O stretching of the carboxylic acid and amides.

-

N-H bending of the amides.

Mass Spectrometry (MS)

In mass spectrometry, N-alpha-Acetyl-D-asparagine can be readily ionized by techniques such as electrospray ionization (ESI). The fragmentation pattern in tandem MS (MS/MS) is expected to involve neutral losses of water and ammonia, as well as cleavage of the amide bonds, providing structural confirmation.

[11][12]### 4. Synthesis and Chemical Reactions

The synthesis of N-alpha-Acetyl-D-asparagine is typically achieved through the selective acetylation of the alpha-amino group of D-asparagine.

Synthetic Strategy

A common and effective method for the N-acetylation of amino acids is the use of acetic anhydride in an appropriate solvent system. T[4]he reaction is often carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Caption: General workflow for the synthesis of N-alpha-Acetyl-D-asparagine.

Experimental Protocol: Synthesis of N-alpha-Acetyl-D-asparagine

-

Dissolution: Dissolve D-asparagine in a suitable solvent, such as aqueous acetic acid or a mixture containing a base like pyridine. 2[4]. Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride with constant stirring. The use of a slight excess of acetic anhydride ensures complete reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess reagents.

-

Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system (e.g., water/ethanol), to yield pure N-alpha-Acetyl-D-asparagine.

Causality of Experimental Choices:

-

Acetic Anhydride: This is a common and efficient acetylating agent. *[13] Base (e.g., Pyridine): The base serves to deprotonate the amino group of D-asparagine, making it a more potent nucleophile to attack the carbonyl carbon of acetic anhydride. *[4] Controlled Temperature (Ice Bath): The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent system at different temperatures.

Biological Significance and Applications

While the biological roles of many D-amino acid derivatives are still under investigation, N-acetylated amino acids are known to be involved in various metabolic pathways.

Role in Cancer Metabolism

Recent research has highlighted the importance of asparagine metabolism in cancer cell proliferation and survival. W[1]hile many studies focus on the L-isomer, the presence and metabolic fate of D-isomers in the tumor microenvironment are areas of active research. N-alpha-Acetyl-D-asparagine could potentially serve as a biomarker or play a role in metabolic reprogramming in certain cancers.

Neurological Research

N-acetylated amino acids are present in the central nervous system, with N-acetylaspartate being a well-known neuronal marker. The functions of other N-acetylated amino acids, including N-alpha-Acetyl-D-asparagine, are less understood but may be involved in neurotransmission or neuromodulation.

[1]### 6. Analytical Methodologies

The accurate detection and quantification of N-alpha-Acetyl-D-asparagine, particularly in complex biological matrices, requires robust analytical methods. Chiral separation techniques are essential to distinguish it from its L-enantiomer.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of N-alpha-Acetyl-D-asparagine. For chiral separation, a chiral stationary phase (CSP) is required.

Caption: Workflow for the chiral HPLC analysis of N-alpha-Acetyl-D-asparagine.

Experimental Protocol: Chiral HPLC-UV Analysis of N-alpha-Acetyl-D-asparagine

-

Sample Preparation:

-

For biological samples (e.g., plasma, serum), perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as a CHIROBIOTIC T column, is suitable for the separation of N-derivatized amino acids. [14] * Mobile Phase: A polar ionic or polar organic mobile phase is typically used. For example, a mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) or buffer.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.

-

Injection Volume: 5-20 µL.

-

-

Detection:

-

UV Detection: Monitor the absorbance at a low wavelength, typically around 210 nm, where the amide bonds absorb.

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of N-alpha-Acetyl-D-asparagine.

-

Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Causality of Experimental Choices:

-

Protein Precipitation: This is a crucial step to remove high-abundance proteins from biological samples, which can interfere with the analysis and damage the HPLC column.

-

Chiral Stationary Phase (CSP): CSPs create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation. T[14]he choice of CSP depends on the specific analyte and may require screening of different column chemistries.

-

Mobile Phase Composition: The polarity and pH of the mobile phase are critical for achieving good resolution and peak shape. The addition of an acid can suppress the ionization of the carboxyl group, leading to better retention and peak symmetry on reverse-phase columns.

-

UV Detection at 210 nm: This wavelength provides good sensitivity for compounds with amide bonds, which are present in N-alpha-Acetyl-D-asparagine.

Conclusion

N-alpha-Acetyl-D-asparagine is a molecule of growing interest due to the expanding understanding of the roles of D-amino acids and their derivatives in biology. This guide has provided a detailed overview of its fundamental chemical and physical properties, along with practical, scientifically grounded protocols for its synthesis and analysis. As research in this area progresses, a thorough understanding of the principles outlined herein will be invaluable to scientists and researchers seeking to explore the function and potential applications of this intriguing molecule.

References

-

Human Metabolome Database. (n.d.). Metabocard for N-Acetylasparagine (HMDB0006028). Retrieved from [Link]

-

PubChem. (n.d.). N-Acetylasparagine. Retrieved from [Link]

-

SpectraBase. (n.d.). Nalpha-acetyl-L-asparagine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. SciSpace.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812). Retrieved from [Link]

- Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Goldschmidt Gőz, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 843–850.

-

Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

-

FooDB. (2011). Showing Compound N-Acetylasparagine (FDB023807). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000168). Retrieved from [Link]

- Saba, A., et al. (2020). Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization. Clinica Chimica Acta, 508, 134–141.

- Wang, J., et al. (2013). Asparagine deamidation dependence on buffer type, pH, and temperature. Journal of Pharmaceutical Sciences, 102(6), 1712–1723.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). 1 H NMR spectra (D 2 O, 60 MHz) of the asparagine in experimental (A)....

-

ChemBK. (n.d.). N-Acetyl-L-Asparagine. Retrieved from [Link]

- Le, H., & Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 5486–5495.

- Pikal, M. J., & Carpenter, J. F. (2001). Identification and mass spectrometric sequence studies of fragments of l-asparaginase produced during freeze/thaw cycling. Journal of Pharmaceutical Sciences, 90(10), 1567–1577.

- Peters, B., & Trout, B. L. (2006). Asparagine deamidation: pH-dependent mechanism from density functional theory. Biochemistry, 45(16), 5384–5392.

- ResearchGate. (n.d.). Effect of ?pH? on the rate of asparagine deamidation in polymeric formulations: ?pH?

- Zubarev, R. A., & Tsybin, Y. O. (2011). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Analytical and Bioanalytical Chemistry, 400(4), 977–988.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Chemical structures of asparagine and carvone enantiomers.

-

Chem-Impex. (n.d.). Nα-Acetyl-D-asparagine. Retrieved from [Link]

- ResearchGate. (n.d.).

- Casetta, B., & Di Donna, L. (2006). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Kellie, J. F., et al. (2018). Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Journal of the American Society for Mass Spectrometry, 29(7), 1416–1426.

- Asad, S., & Khan, W. S. (2018). Enantiomeric Recognition and Separation by Chiral Nanoparticles.

- Bhat, K., & Kumar, A. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). L-Asparagine. Retrieved from [Link]

- ResearchGate. (n.d.). IR spectrum obtained with N-acetyl d-glucosamine.

- Sun, H., et al. (2007). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection.

- Ben-Ishay, D., & Ser-de-Melo, A. (2008). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Journal of the American Chemical Society, 130(36), 11894–11895.

- Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Acetylasparagine | C6H10N2O4 | CID 99715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Buy Nalpha-acetyl-D-asparagine hydrate (EVT-12085410) [evitachem.com]

- 5. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asparagine deamidation: pH-dependent mechanism from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Identification and mass spectrometric sequence studies of fragments of l-asparaginase produced during freeze/thaw cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acetamides [organic-chemistry.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Discovery and history of N-acetylated amino acids in biology.

Beginning Research: NAAAs

I'm now initiating the research phase. My focus is on the historical context and initial discoveries surrounding N-acetylated amino acids. I'll be using targeted Google searches to uncover foundational information, key milestones, and the researchers who first observed these compounds.

Initiating Deep Dive: NAAAs

I'm now expanding my research to encompass the functional roles of NAAAs, moving beyond their initial discovery. I'm actively seeking information on their evolution from metabolic byproducts to signaling molecules and biomarkers. Concurrently, I'm identifying and gathering detailed protocols for their detection and quantification, focusing on mass spectrometry and HPLC, and also locating the essential reviews. I will now gather and synthesize this information, creating a structured guide with tables and diagrams.

Focusing: NAA and Acetylation

I've been diving deep into N-acetylated amino acids (NAAAs) and the fascinating world of N-terminal acetylation. Initial research provided historical insights into NAA, especially N-acetylaspartate (NAA), and its neuronal marker role. This also extended into its broader implications. Now, I'm concentrating on the protein acetylation side.

Charting: NAA Discovery Timeline

I'm now zeroing in on the historical timeline of free NAAAs beyond NAA and their individual discovery journeys, since protein N-terminal acetylation research is abundant. I am gathering key experiments and methods from the initial research to create a detailed chronology of discoveries, as well as the link to protein degradation. I'm building this structure for my whitepaper, I need it to be more comprehensive and more focused.

Unveiling: Early NAAAs Details

I am now focusing on the historical progression of discovering free N-acetylated amino acids beyond NAA. The initial exploration yielded ample information on NAA and protein N-terminal acetylation. However, I need to chart the individual discovery journeys of other NAAAs and critical experimental details. I'm prioritizing the development of a structured timeline and clarifying the link between protein degradation and the NAAA pool, which will enhance the whitepaper significantly.

Collecting Amino Acid Data

I've been gathering historical data on N-acetylated amino acids, particularly focusing on the discoveries of NAA and NAG. I have key dates and the names of the associated researchers. I am also cataloging the enzymes involved, such as N-acetyltransferases.

Analyzing Discovery Timelines

I'm now diving deeper into the history of free N-acetylated amino acids beyond NAA and NAG. I'm focusing on creating a comprehensive timeline, which is the missing piece. While I have the basics, the initial experimental setups and the 'causality behind experimental choices' are what I am aiming to establish. I want to explicitly link the discovery of N-terminal protein acetylation with the subsequent interest in free NAAAs.

Expanding Historical Scope

I've significantly expanded my historical data, including information on N-acetylglutamate (NAG) and N-acetylaspartate (NAA) discovery. I also have key dates, researchers, and enzyme details, like NATs and aminoacylases. Now, I'm focusing on creating a complete timeline of free N-acetylated amino acids beyond the initial compounds and also seeking the early experimental setups. I aim to firmly link the discovery of N-terminal protein acetylation with the subsequent research into free NAAAs.

Compiling Historical Data

I've assembled a wealth of information, specifically focusing on the discovery of N-acetylated amino acids. I've pinpointed significant dates and publications, including those related to N-acetylaspartate, like Tallan, 1959. My aim is a robust historical overview.

Expanding the Timeline

I am now focusing on expanding the historical timeline of N-acetylated amino acid discovery. I've successfully collected data on N-acetylaspartate, N-acetylglutamate, and other key discoveries. My search expands to include the discovery of aminoacylase I and its implications. I am now working on understanding how early analytical techniques helped with the early discoveries of N-acetylated amino acids and solidifying the order in which N-acetylglycine and N-acetylalanine were found.

Targeting Final Discoveries

I'm now focusing on the final details to make the whitepaper fully comprehensive. I'm prioritizing pinpointing the discovery dates and contexts for other free N-acetylated amino acids beyond NAA and NAG, such as N-acetylserine and N-acetylmethionine. I want a complete historical narrative.

Pinpointing Further Discoveries

I'm now focusing on the final details. I've gathered substantial information, including discovery dates and contexts for N-acetylaspartate and N-acetylglutamate, along with the historical context of aminoacylase I and NATs. To deepen the narrative, I am concentrating my efforts on the initial reports and dates for other free N-acetylated amino acids, and the role of early analytical techniques. This will ensure the whitepaper is comprehensive.

Focusing on Synthesis

I am now structuring my information into a whitepaper. I'm focusing on the logical flow, aiming for a chronological structure starting with the NAA discovery. I'll include sections on enzymatic machinery, N-terminal acetylation, and other free NAAAs. I'll synthesize the information with a focus on experimental details, incorporating citations, tables and diagrams.

Finalizing Data and Structure

I've completed the last round of searches, pinpointing discovery details for various free NAAAs and refining the early analytical techniques' context. Now, I have a detailed plan to structure this into a comprehensive whitepaper. I'm focusing on a chronological approach with sections on key discoveries, enzymatic machinery, and the evolution of analytical techniques. I'll include citations, tables, diagrams, and experimental details to ensure thoroughness.

Is N-alpha-Acetyl-D-asparagine a substrate for enzymatic reactions?

Starting Enzyme Research

I am now delving into the enzymatic realm of N-alpha-Acetyl-D-asparagine. My initial focus is on uncovering enzymes that recognize this molecule as a substrate, mapping its metabolic routes, and any associated biochemical functions. The search parameters are optimized for specificity.

Launching Literature Review

I've started with comprehensive Google searches, homing in on enzymes that might interact with N-alpha-Acetyl-D-asparagine. I am also now searching for specific experimental protocols used to study enzyme-substrate interactions with this type of compound, particularly D-isomers, and related enzymes like D-amino acid oxidase. I'm also preparing to create comparative data tables.

Initiating Data Synthesis

I'm now collating the experimental protocols and assay methodologies I've found. I am paying close attention to techniques relevant for D-isomers. I will compare kinetic data for related substrates. I'm also planning the technical guide's structure, starting with an introduction to N-alpha-Acetyl-D-asparagine and D-amino acids' biological role. The guide will include enzyme-specific sections.

Formulating Substrate Potential

I'm now focusing on the feasibility of N-alpha-Acetyl-D-asparagine as an enzymatic substrate. The goal is to create a scientifically sound, self-contained technical guide. I'm prioritizing structural analysis and potential reaction pathways to determine if this compound can participate in enzymatic processes.

Assessing Enzymatic Interactions

I'm now concentrating on N-alpha-Acetyl-D-asparagine's potential as an enzymatic substrate, focusing on whether it's feasible. I've begun to structure the guide with a specific focus on structural analysis, reaction pathways, and data tables. I've found it's a commercially available compound and am evaluating relevant enzyme classes like D-amino acid oxidase (DAAO), though the acetylation may be a barrier. I'm noting activity on similar D-amino acids as an initial basis.

Developing Guide Structure

I'm now structuring the technical guide, ensuring it's self-contained and scientifically robust, with in-text citations and a comprehensive reference list. I'm focusing on the experimental protocols and data presentation using tables and Graphviz diagrams to clarify enzymatic interactions. Early research suggests D-aminoacylases are most promising, specifically those from Sebekia and Amycolatopsis, based on activity. I'll need to detail how the N-acetyl group impacts interactions.

Defining Enzyme Activity

I've outlined potential enzyme classes and their interaction with N-alpha-Acetyl-D-asparagine, focusing on why D-aminoacylases are most promising. I'm prioritizing data tables and Graphviz diagrams to illustrate enzymatic reactions. I've also found direct evidence of activity by enzymes from Sebekia and Amycolatopsis and I'm detailing how this compound's acetylation affects the interaction with these enzyme types.

Outlining Enzymatic Activity

I'm now outlining a detailed section on N-acyl-D-amino acid amidohydrolases, focusing on their potential to deacetylate the compound. I'm prioritizing the mechanism, citing direct evidence from Sebekia and Amycolatopsis, and constructing an in vitro assay protocol with detection methods. I'm also planning to create data tables for clear presentation of results.

Outlining Assay Protocols

I'm now structuring detailed assay protocols for both D-acylases and DASPO, as I develop this technical guide. I'm prioritizing the experimental design and potential results for each, with tables to demonstrate activity, and Graphviz diagrams to illustrate enzymatic reactions. I'm focusing on providing clear methods for evaluating N-alpha-Acetyl-D-asparagine as a substrate.